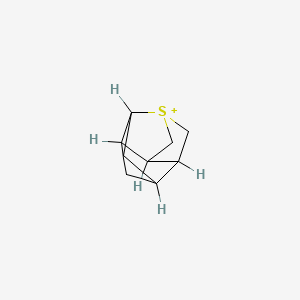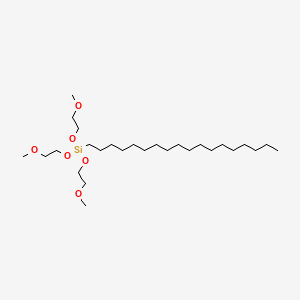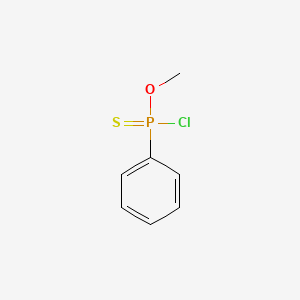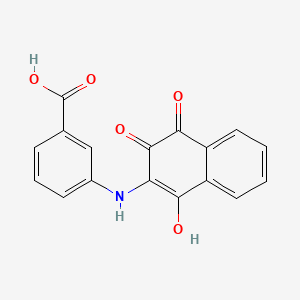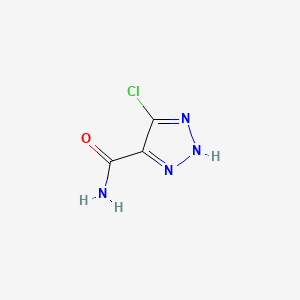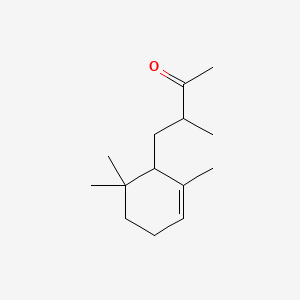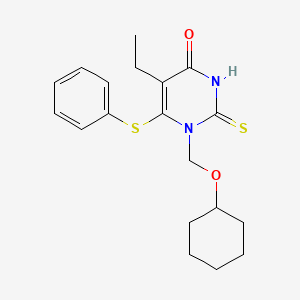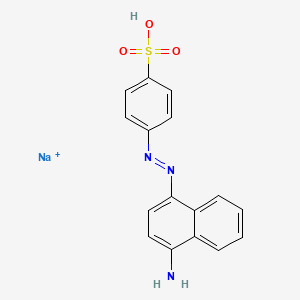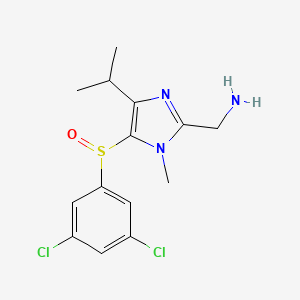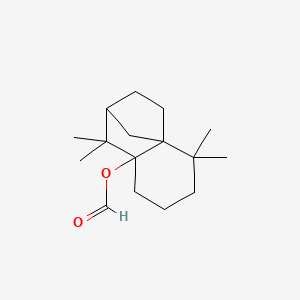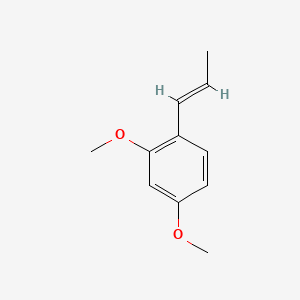
2,4-Dimethoxy-1-(1-propenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-1-(1-propenyl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-1-(1-propenyl)benzene can be synthesized through the methanol etherification of isoeugenol. The process involves reacting isoeugenol with methanol in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants like clove and guava. The active ingredient is then isolated and purified through various chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-1-(1-propenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-1-(1-propenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in pain relief and anti-inflammatory treatments.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the food industry as a flavoring agent
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-1-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-1-(1-propenyl)benzene is similar to other compounds such as:
Isoeugenol: Both compounds share a similar structure, but this compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
Eugenol: This compound is also structurally related but lacks the methoxy groups present in this compound.
The presence of methoxy groups in this compound makes it more hydrophobic and can enhance its ability to interact with lipid membranes, potentially increasing its biological activity .
Eigenschaften
CAS-Nummer |
829-39-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
SKWTXGMULLCOGN-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C1=C(C=C(C=C1)OC)OC |
Kanonische SMILES |
CC=CC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


